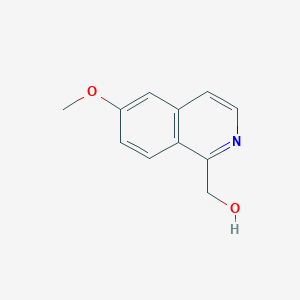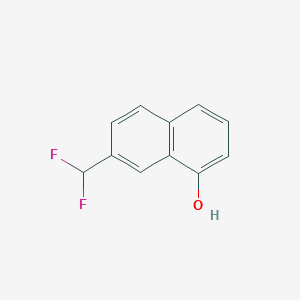
1-(3-(1,3-Dioxolan-2-yl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(1,3-Dioxolan-2-yl)phenyl)ethanone is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol It features a phenyl ring substituted with a 1,3-dioxolane moiety and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1,3-Dioxolan-2-yl)phenyl)ethanone typically involves the reaction of 3-(1,3-dioxolan-2-yl)benzaldehyde with an appropriate acetylating agent under acidic or basic conditions . The reaction conditions may vary, but common reagents include acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(3-(1,3-Dioxolan-2-yl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (e.g., Br2) or nitrating agents (e.g., HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanone group may yield benzoic acid derivatives, while reduction may produce alcohols.
Scientific Research Applications
1-(3-(1,3-Dioxolan-2-yl)phenyl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-(1,3-Dioxolan-2-yl)phenyl)ethanone depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide
- 1-(2,3-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
- Ethanone, 2-[2-(1,3-dioxolan-2-yl)phenyl]-1-phenyl-
Uniqueness
1-(3-(1,3-Dioxolan-2-yl)phenyl)ethanone is unique due to its specific substitution pattern on the phenyl ring and the presence of both a 1,3-dioxolane moiety and an ethanone group
Properties
CAS No. |
153329-05-6 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-[3-(1,3-dioxolan-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H12O3/c1-8(12)9-3-2-4-10(7-9)11-13-5-6-14-11/h2-4,7,11H,5-6H2,1H3 |
InChI Key |
QFJWGOCXVSQXTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



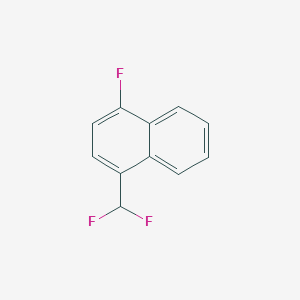
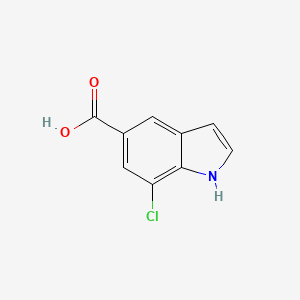
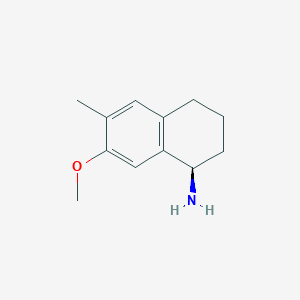

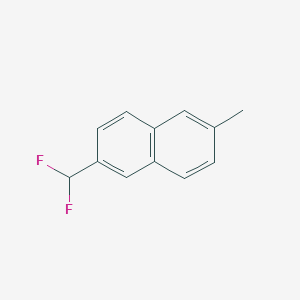

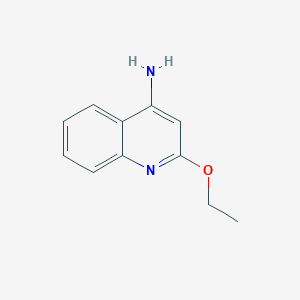
![2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B15070202.png)
